molecular formula C13H18O3 B13685993 5-(2-Ethoxyphenyl)pentanoic Acid

5-(2-Ethoxyphenyl)pentanoic Acid

Cat. No.: B13685993
M. Wt: 222.28 g/mol
InChI Key: ABOOHLGIIGYXPT-UHFFFAOYSA-N
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Description

5-(2-Ethoxyphenyl)pentanoic Acid is an organic compound with the molecular formula C13H18O3 It is a derivative of pentanoic acid, where the pentanoic acid chain is substituted with a 2-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethoxyphenyl)pentanoic Acid can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzene with pentanoic acid in the presence of a catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

For industrial production, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The reaction conditions are optimized to minimize side reactions and maximize the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxyphenyl)pentanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include ketones and carboxylic acids.

    Reduction: The major products are alcohols and alkanes.

    Substitution: The major products depend on the nucleophile used but can include various substituted phenylpentanoic acids.

Scientific Research Applications

5-(2-Ethoxyphenyl)pentanoic Acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Ethoxyphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylpentanoic Acid: Similar structure but lacks the ethoxy group.

    5-(2-Thienyl)pentanoic Acid: Contains a thienyl group instead of an ethoxyphenyl group.

    5-(Phenylselanyl)pentanoic Acid: Contains a phenylselanyl group.

Uniqueness

5-(2-Ethoxyphenyl)pentanoic Acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets and distinct properties compared to similar compounds.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

5-(2-ethoxyphenyl)pentanoic acid

InChI

InChI=1S/C13H18O3/c1-2-16-12-9-5-3-7-11(12)8-4-6-10-13(14)15/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,14,15)

InChI Key

ABOOHLGIIGYXPT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CCCCC(=O)O

Origin of Product

United States

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